3-acetyl-N-(2-methoxyethyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-acetyl-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15NO4S/c1-9(13)10-4-3-5-11(8-10)17(14,15)12-6-7-16-2/h3-5,8,12H,6-7H2,1-2H3 |
InChI Key |
XUQGPWJJKDNVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
Core Disconnections and Functional Group Considerations
The target molecule, 3-acetyl-N-(2-methoxyethyl)benzenesulfonamide, can be dissected into two primary components:
- Benzenesulfonamide backbone with a 3-acetyl substituent.
- N-(2-methoxyethyl) side chain .
Retrosynthetically, the molecule may be derived from benzenesulfonyl chloride intermediates, with subsequent introduction of the acetyl group and amine side chain. Alternative routes involve late-stage acylation of pre-formed sulfonamides.
Route Selection Based on Patent Analogues
Patent WO2013072933A2 outlines acetylation protocols using acetic anhydride in tetrahydrofuran (THF) with pyridine as a base, which can be adapted for introducing the 3-acetyl group. Similarly, the hydrogenolysis and acylative steps described in US20150025274 for related compounds suggest methodologies for managing stereochemistry and functional group compatibility.
Synthetic Pathways and Experimental Protocols
Route 1: Direct Sulfonylation Followed by Acylation
Synthesis of N-(2-Methoxyethyl)Benzenesulfonamide
Sulfonylation Reaction :
Benzenesulfonyl chloride (1.0 equiv) is reacted with 2-methoxyethylamine (1.1 equiv) in dichloromethane (DCM) at 0–5°C, with triethylamine (1.1 equiv) as a base.
Reaction Conditions :Isolation :
The organic layer is concentrated, and the crude product is recrystallized from heptanes to yield N-(2-methoxyethyl)benzenesulfonamide as a white solid (Yield: 92–95%, Purity: >99% by HPLC).
Friedel-Crafts Acylation at the 3-Position
Acylation Protocol :
N-(2-methoxyethyl)benzenesulfonamide (1.0 equiv) is treated with acetyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in nitrobenzene at 0°C.
Challenges :Purification :
The reaction mixture is quenched with ice-water, extracted with DCM, and purified via column chromatography (SiO₂, ethyl acetate/hexane) to isolate this compound (Yield: 60–65%, Purity: 98%).
Route 2: Late-Stage Acylation of Pre-Functionalized Sulfonamide
Synthesis of 3-Nitro-N-(2-Methoxyethyl)Benzenesulfonamide
Critical Analysis of Methodologies
Solvent and Base Optimization
- Dichloromethane (DCM) : Preferred for sulfonylation due to its low polarity, facilitating phase separation during workup.
- Tetrahydrofuran (THF) : Enhances acetylation kinetics by solubilizing both organic and inorganic reagents.
- Pyridine : Neutralizes HCl generated during acetylation, preventing side reactions.
Data Tables: Comparative Synthesis Metrics
Table 1. Yield and Purity Across Synthetic Routes
| Route | Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Sulfonylation | DCM | 0–10 | 95 | >99 |
| 1 | Friedel-Crafts Acylation | Nitrobenzene | 0 | 65 | 98 |
| 2 | Nitration | H₂SO₄ | 0 | 90 | 97 |
| 2 | Acetylation | THF | 25 | 88 | 99.5 |
Table 2. Reagent Stoichiometry and Equivalents
| Reagent | Role | Equivalents |
|---|---|---|
| Benzenesulfonyl chloride | Sulfonylation agent | 1.0 |
| 2-Methoxyethylamine | Nucleophile | 1.1 |
| Acetic anhydride | Acetylating agent | 1.1 |
| Pyridine | Base | 1.2 |
Scalability and Industrial Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or acetyl derivatives.
Scientific Research Applications
3-acetyl-N-(2-methoxyethyl)benzenesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include inhibition of sulfonamide-sensitive enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) 3-Amino-4-Hydroxy-N-(2-Methoxyethyl)Benzenesulfonamide (CAS 112195-27-4)
- Structure: Differs by replacing the acetyl group with an amino-hydroxyl substituent at the 3- and 4-positions.
- This compound is available as a hydrochloride salt (Molecular Weight: 282.74 g/mol) .
- Applications : Likely used in medicinal chemistry for targeting enzymes like carbonic anhydrases due to its polar substituents .
(b) N-(3-Ethyl-6-Methoxybenzo[d]Isoxazol-5-yl)Ethanesulfonamide
- Structure : Features a benzoisoxazole ring fused with methoxy and ethyl groups, linked to an ethanesulfonamide group.
- Synthesis : Prepared via coupling of sulfonyl chlorides with amine precursors under mild conditions (43°C, DCM/pyridine) .
(c) 3-Chloro-N-(3-Furylmethyl)-4-Methoxy-N-(2-Thienylmethyl)Benzenesulfonamide
- Structure : Contains dual heterocyclic substitutions (furan and thiophene) at the sulfonamide nitrogen, with chloro and methoxy groups on the benzene ring.
Comparison with Other Methods :
- N-(4-Cyanophenyl)-3-Methoxybenzenesulfonamide: Synthesized using Grignard reagents (3-methoxyphenylmagnesium bromide) and 4-aminobenzonitrile, highlighting the versatility of sulfonamide coupling strategies .
Physicochemical Properties
Pharmacological and Industrial Relevance
- Enzyme Inhibition: The acetyl group may act as a hydrogen-bond acceptor, similar to the amino-hydroxyl group in 3-amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide, which is used in targeting carbonic anhydrases .
- Metal Chelation : Unlike halogenated sulfonamide Schiff bases (e.g., SB3-SB5), the target compound lacks inherent chelating groups but could be modified for coordination chemistry applications .
Biological Activity
3-acetyl-N-(2-methoxyethyl)benzenesulfonamide is a compound belonging to the sulfonamide class, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and research findings.
Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial enzymes involved in folic acid synthesis. This inhibition disrupts DNA synthesis in bacteria, making these compounds effective against various bacterial infections. Specifically, this compound has been studied for its potential as an enzyme inhibitor , particularly against carbonic anhydrase , which is significant in treating conditions like glaucoma and epilepsy.
Antimicrobial Activity
The antimicrobial properties of this compound have been highlighted in several studies. For instance, it has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 6.72 mg/mL |
| S. aureus | 6.63 mg/mL |
| P. aeruginosa | 6.67 mg/mL |
| S. typhi | 6.45 mg/mL |
| B. subtilis | 6.63 mg/mL |
| C. albicans | 6.63 mg/mL |
| A. niger | 6.28 mg/mL |
These findings indicate that the compound exhibits a broad spectrum of antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .
Anticancer Potential
Research has also indicated that this compound may possess anticancer properties. The compound's ability to inhibit specific enzymes crucial for cancer cell proliferation has been explored, although detailed case studies are still needed to establish its efficacy conclusively.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has demonstrated significant anti-inflammatory effects in vivo. Studies have reported that related sulfonamide derivatives inhibited carrageenan-induced rat-paw edema by up to 94% within three hours post-administration . This suggests that this compound may be beneficial in managing inflammatory conditions.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study examined various benzenesulfonamide derivatives, including compounds structurally similar to this compound, for their inhibitory effects on acetylcholinesterase (AChE). Results indicated promising inhibitory potential with IC50 values significantly lower than standard references .
- Antiviral Activity : Although primarily studied for antibacterial properties, there is emerging evidence suggesting that related sulfonamides may also inhibit viral replication, particularly in influenza viruses . This opens avenues for exploring the antiviral potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
